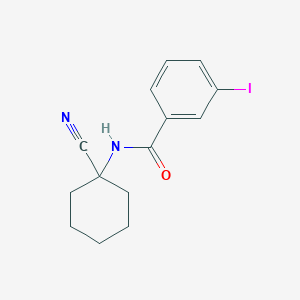
N-(1-cyanocyclohexyl)-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-3-iodobenzamide is a chemical compound that features a unique combination of a cyanocyclohexyl group and an iodinated benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-3-iodobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 3-iodobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.
化学反応の分析
Types of Reactions
N-(1-cyanocyclohexyl)-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: N-(1-cyanocyclohexyl)-3-aminobenzamide or N-(1-cyanocyclohexyl)-3-thiobenzamide.
Reduction: N-(1-aminocyclohexyl)-3-iodobenzamide.
Oxidation: N-(1-cyanocyclohexyl)-3-carboxybenzamide.
科学的研究の応用
N-(1-cyanocyclohexyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the iodinated benzamide moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(1-cyanocyclohexyl)acetamide
- N-(1-cyanocyclohexyl)formamide
- (1-cyanocyclohexyl)acetic acid
Uniqueness
N-(1-cyanocyclohexyl)-3-iodobenzamide is unique due to the presence of both a cyano group and an iodinated benzamide moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C14H15IN2O |
|---|---|
分子量 |
354.19 g/mol |
IUPAC名 |
N-(1-cyanocyclohexyl)-3-iodobenzamide |
InChI |
InChI=1S/C14H15IN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) |
InChIキー |
NQTQTVTZXOKCGY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


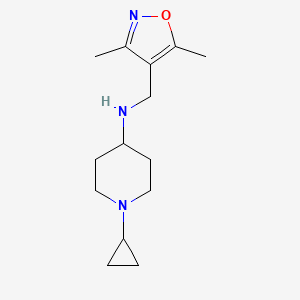

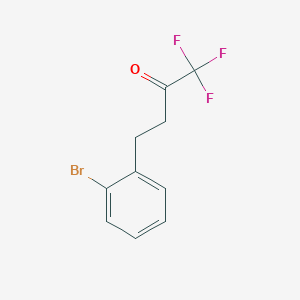
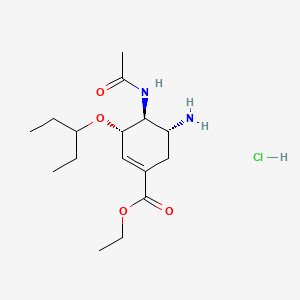
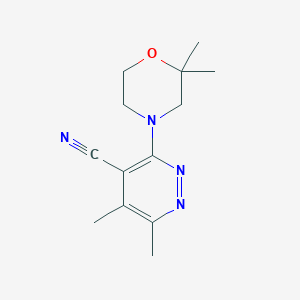
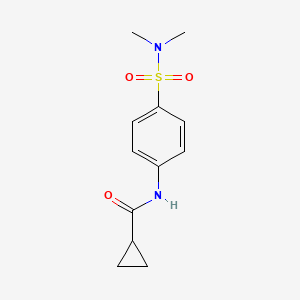
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
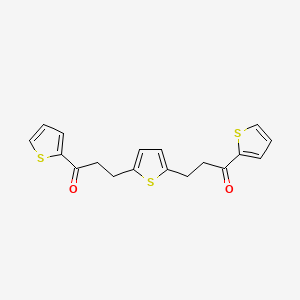
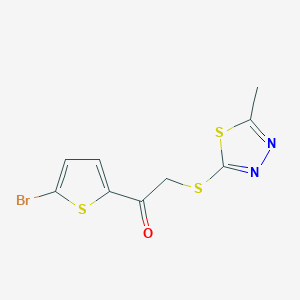
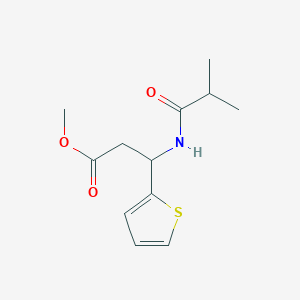
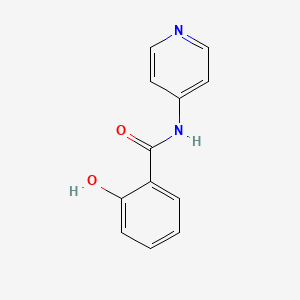
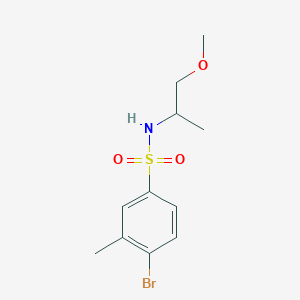
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)

